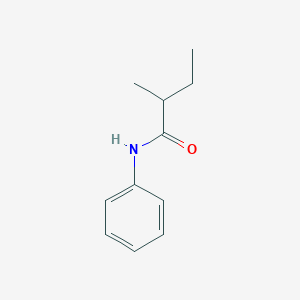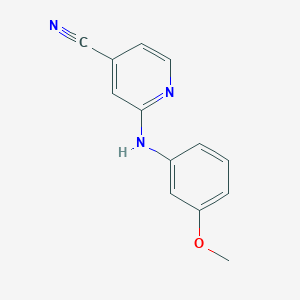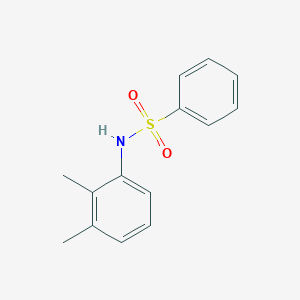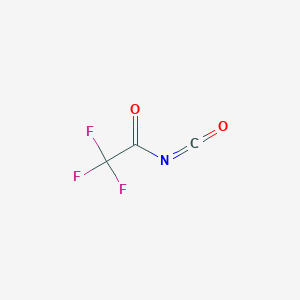
2-Methyl-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-phenylbutanamide, also known as fenozolone, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and was initially used as a stimulant drug. However, due to its potential for abuse and addiction, it is now a controlled substance in many countries. Despite this, 2-Methyl-N-phenylbutanamide continues to be of interest to scientists due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-phenylbutanamide involves its ability to increase the levels of certain neurotransmitters in the brain. Specifically, it increases the release of dopamine and norepinephrine, which are involved in regulating mood, attention, and arousal. This leads to increased alertness, focus, and a sense of well-being.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitters, 2-Methyl-N-phenylbutanamide has been shown to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. These effects are similar to those of other stimulant drugs, such as amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-N-phenylbutanamide in lab experiments is its ability to increase the levels of neurotransmitters in the brain. This can be useful for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, one limitation is its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is not misused or abused.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-N-phenylbutanamide. One area of interest is its potential as an antidepressant. Further studies are needed to determine its efficacy and safety in treating depression. Another area of interest is its potential as a cognitive enhancer. Studies have shown that it can improve cognitive function in healthy individuals, but more research is needed to determine its long-term effects and safety. Additionally, more research is needed to determine the optimal dosage and administration of 2-Methyl-N-phenylbutanamide for therapeutic use.
Synthesemethoden
The synthesis of 2-Methyl-N-phenylbutanamide involves the reaction of 2-methylbutyryl chloride with aniline. The resulting product is then purified through recrystallization. This synthesis method has been well established and is commonly used in research laboratories.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-phenylbutanamide has been studied for its potential therapeutic applications in treating various medical conditions. One area of interest is its potential as an antidepressant. Studies have shown that 2-Methyl-N-phenylbutanamide can increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating mood. This suggests that it may be useful in treating depression.
Eigenschaften
IUPAC Name |
2-methyl-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)11(13)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRDADVUUPKUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340401 |
Source


|
| Record name | 2-Methyl-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-phenylbutanamide | |
CAS RN |
54394-78-4 |
Source


|
| Record name | 2-Methyl-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)









![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)
